Val-arg-lys-arg-thr-arg-leu-leu-arg Val-arg-lys-arg-thr-arg-leu-leu-arg
Brand Name: Vulcanchem
CAS No.: 149017-68-5
VCID: VC21128490
InChI: InChI=1S/C51H100N22O11/c1-26(2)24-35(43(79)70-34(47(83)84)18-13-23-65-51(60)61)72-44(80)36(25-27(3)4)71-41(77)32(16-11-21-63-49(56)57)69-46(82)38(29(7)74)73-42(78)33(17-12-22-64-50(58)59)67-39(75)30(14-8-9-19-52)66-40(76)31(15-10-20-62-48(54)55)68-45(81)37(53)28(5)6/h26-38,74H,8-25,52-53H2,1-7H3,(H,66,76)(H,67,75)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,72,80)(H,73,78)(H,83,84)(H4,54,55,62)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t29-,30+,31+,32+,33+,34+,35+,36+,37+,38+/m1/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N
Molecular Formula: C51H100N22O11
Molecular Weight: 1197.5 g/mol

Val-arg-lys-arg-thr-arg-leu-leu-arg

CAS No.: 149017-68-5

Cat. No.: VC21128490

Molecular Formula: C51H100N22O11

Molecular Weight: 1197.5 g/mol

* For research use only. Not for human or veterinary use.

Val-arg-lys-arg-thr-arg-leu-leu-arg - 149017-68-5

Specification

CAS No. 149017-68-5
Molecular Formula C51H100N22O11
Molecular Weight 1197.5 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C51H100N22O11/c1-26(2)24-35(43(79)70-34(47(83)84)18-13-23-65-51(60)61)72-44(80)36(25-27(3)4)71-41(77)32(16-11-21-63-49(56)57)69-46(82)38(29(7)74)73-42(78)33(17-12-22-64-50(58)59)67-39(75)30(14-8-9-19-52)66-40(76)31(15-10-20-62-48(54)55)68-45(81)37(53)28(5)6/h26-38,74H,8-25,52-53H2,1-7H3,(H,66,76)(H,67,75)(H,68,81)(H,69,82)(H,70,79)(H,71,77)(H,72,80)(H,73,78)(H,83,84)(H4,54,55,62)(H4,56,57,63)(H4,58,59,64)(H4,60,61,65)/t29-,30+,31+,32+,33+,34+,35+,36+,37+,38+/m1/s1
Standard InChI Key KNYSDEYUSWWHNI-GWMUGDFHSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N)O
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N

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